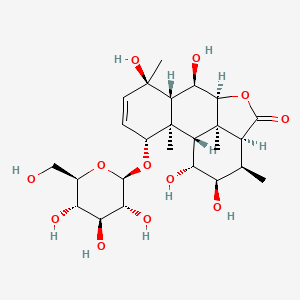

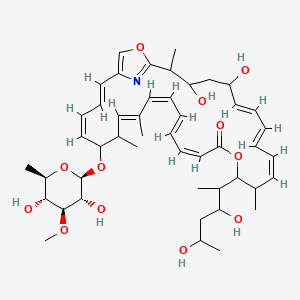

Chivosazole D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

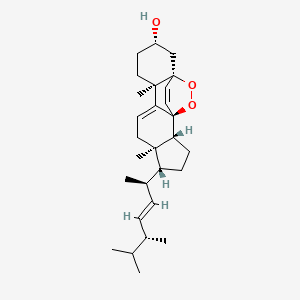

Chivosazole D is a glycoside.

Applications De Recherche Scientifique

Chivosazole D and Actin Cytoskeleton Interaction

Chivosazole D, a derivative of chivosazoles, shows significant antiproliferative activity on various mammalian cell lines, including human cancer cells. Studies have found that chivosazoles can disrupt the actin cytoskeleton, a crucial component in cell structure and movement, leading to cell cycle arrest in the G2/M phase. Specifically, they interfere with actin polymerization and induce the breakdown of F-actin microfilaments, positioning them as potential tools for investigating actin cytoskeleton-related cellular processes (Diestel et al., 2009).

Synthesis and Structural Analysis

The intricate synthesis of chivosazole F, a closely related compound, involves steps like intramolecular Stille coupling, highlighting the challenges in synthesizing such complex molecules. This synthesis is crucial not just for understanding the compound's structure but also for exploring its biological activities and potential therapeutic applications (Brodmann et al., 2010).

Chivosazole F Interaction with Cellular Components

Research using genomic and proteomic approaches has identified that Chivosazole F directly interacts with actin, affecting cellular functions. This interaction leads to cellular responses similar to those elicited by Latrunculin A but distinct from Chondramide, indicating a unique mode of action. Furthermore, mutation-based resistance mapping has pinpointed specific single nucleotide polymorphisms (SNPs) in the actin protein that are associated with resistance to Chivosazole F, providing insights into its mechanism of action at a molecular level (Filipuzzi et al., 2017).

Biosynthetic Gene Cluster

The biosynthetic gene cluster responsible for chivosazol production has been identified and analyzed in the myxobacterial strain Sorangium cellulosum So ce56. This cluster is extensive, spanning 92 kbp and comprising several polyketide synthase genes and one hybrid polyketide synthase/nonribosomal peptide synthetase gene. Understanding this gene cluster is crucial for comprehending how the complex structure of chivosazoles is biosynthetically assembled, offering possibilities for genetic and metabolic engineering to enhance production or generate novel derivatives (Perlova et al., 2006).

Chivosazole A and Protein-Protein Interactions

Chivosazole A, another derivative, modulates protein-protein interactions of actin, crucial for various cellular processes. This compound inhibits nucleation, polymerization, and severing of F-actin filaments and selectively modulates the binding of actin-binding proteins (ABPs) to G-actin. Such selective modulation suggests that chivosazole derivatives could be potential scaffolds for developing molecules targeting specific actin functions, which could be therapeutically relevant (Wang et al., 2019).

Propriétés

Nom du produit |

Chivosazole D |

|---|---|

Formule moléculaire |

C47H67NO12 |

Poids moléculaire |

838 g/mol |

Nom IUPAC |

(6E,8E,10Z,16Z,18E,20Z,22E,26Z,28E)-13-(3,5-dihydroxyhexan-2-yl)-25-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-3,5-dihydroxy-2,12,22,24-tetramethyl-14,32-dioxa-33-azabicyclo[28.2.1]tritriaconta-1(33),6,8,10,16,18,20,22,26,28,30-undecaen-15-one |

InChI |

InChI=1S/C47H67NO12/c1-29-19-13-9-12-16-24-41(53)60-44(33(5)38(51)26-32(4)49)30(2)20-14-10-11-15-22-37(50)27-39(52)34(6)46-48-36(28-57-46)21-17-18-23-40(31(3)25-29)59-47-43(55)45(56-8)42(54)35(7)58-47/h9-25,28,30-35,37-40,42-45,47,49-52,54-55H,26-27H2,1-8H3/b11-10+,12-9+,19-13-,20-14-,21-17+,22-15+,23-18-,24-16-,29-25+/t30?,31?,32?,33?,34?,35-,37?,38?,39?,40?,42-,43-,44?,45+,47+/m1/s1 |

Clé InChI |

HWGRMPUVMIHVLL-ZGHACMAFSA-N |

SMILES isomérique |

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2/C=C\C=C\C3=COC(=N3)C(C(CC(/C=C/C=C/C=C\C(C(OC(=O)/C=C\C=C\C=C/C(=C/C2C)/C)C(C)C(CC(C)O)O)C)O)O)C)O)OC)O |

SMILES canonique |

CC1C=CC=CC=CC(CC(C(C2=NC(=CO2)C=CC=CC(C(C=C(C=CC=CC=CC(=O)OC1C(C)C(CC(C)O)O)C)C)OC3C(C(C(C(O3)C)O)OC)O)C)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

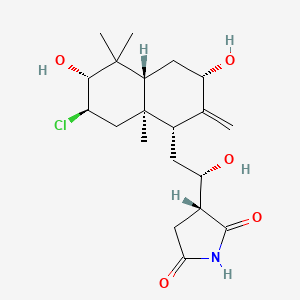

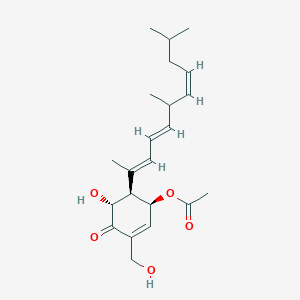

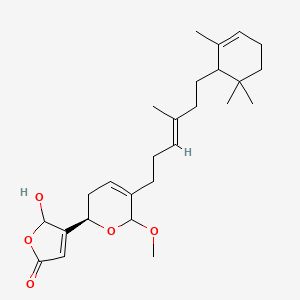

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Naphtho[2,3-b]indolizine-6,11-dione](/img/structure/B1250038.png)

![N-[4-(4-fluorophenyl)-5-[(E)-2-(4-hydroxy-6-oxooxan-2-yl)ethenyl]-6-propan-2-ylpyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B1250042.png)